molecular formula C23H18N2O B5371017 2,2-diphenyl-N-8-quinolinylacetamide

2,2-diphenyl-N-8-quinolinylacetamide

Cat. No. B5371017
M. Wt: 338.4 g/mol
InChI Key: UPNQQJMRKUFBCE-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-8-quinolinylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

2,2-diphenyl-N-8-quinolinylacetamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the development of fluorescent probes, and the investigation of metal-ion sensing. This compound has also been used as a building block for the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-8-quinolinylacetamide is not fully understood. However, it is believed that this compound acts as a chelator for metal ions, such as copper and zinc. This compound has been shown to bind to these metal ions with high affinity, leading to the formation of stable metal-2,2-diphenyl-N-8-quinolinylacetamide complexes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of metalloenzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have demonstrated that this compound can protect against oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-diphenyl-N-8-quinolinylacetamide in lab experiments is its versatility. This compound can be used in a variety of research fields and can be easily synthesized in the laboratory. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, and caution should be exercised when working with this compound.

Future Directions

There are many potential future directions for research on 2,2-diphenyl-N-8-quinolinylacetamide. One area of interest is the development of this compound-based fluorescent probes for metal-ion sensing. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties and potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a versatile compound that has many potential applications in scientific research. This compound can be easily synthesized in the laboratory and has been used in a variety of research fields, including biochemistry, pharmacology, and materials science. While the mechanism of action of this compound is not fully understood, it is believed to act as a chelator for metal ions. This compound has many potential advantages for lab experiments, including its versatility and low cost. However, caution should be exercised when working with this compound due to its potential toxicity. There are many potential future directions for research on this compound, including the development of new synthetic methods and the investigation of its potential therapeutic applications.

Synthesis Methods

2,2-diphenyl-N-8-quinolinylacetamide can be synthesized using various methods, including the reaction of 8-aminoquinoline with 2,2-diphenylacetic acid, or the reaction of 8-bromoquinoline with 2,2-diphenylacetonitrile. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment. The purity of the synthesized this compound can be improved using recrystallization techniques.

properties

IUPAC Name

2,2-diphenyl-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23(25-20-15-7-13-19-14-8-16-24-22(19)20)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,21H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQQJMRKUFBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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